Hyperxanthone

cytotoxicity xanthone SAR liver carcinoma

SAR studies require exact xanthone substitution: pyrano vs. prenyl vs. hydroxyl patterns create activity cliffs. Hyperxanthone (CAS 99481-41-1) provides a defined pyrano-fused core with 5,9-dihydroxy arrangement. - Use as rigid probe for α-glucosidase conformational mapping - Validate DFT antioxidant predictions via DPPH/ORAC - Avoid misassignment vs. hyperxanthone E or hypxanthone B

Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
Cat. No. B12302290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyperxanthone
Molecular FormulaC18H14O5
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C=C(C=C4)O)O)C
InChIInChI=1S/C18H14O5/c1-18(2)6-5-11-15-14(8-12(20)17(11)23-18)22-13-7-9(19)3-4-10(13)16(15)21/h3-8,19-20H,1-2H3
InChIKeyGQAYMLKLFVVQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hyperxanthone Procurement Overview


Hyperxanthone (CAS 99481-41-1) is a naturally occurring pyranoxanthone primarily isolated from Hypericum species including H. sampsonii and H. scabrum [1][2]. Structurally defined as 5,9-dihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12(3H)-one (C18H14O5, MW 310.30), the compound belongs to the broader xanthone class characterized by a dibenzo-γ-pyrone scaffold [1][3]. Its core pyrano-fused substitution pattern distinguishes it from prenylated, hydroxylated, or methoxylated xanthone analogs [1]. While various xanthones exhibit overlapping bioactivity profiles including antioxidant and cytotoxic effects, hyperxanthone's specific substitution—particularly the fused pyrano ring and 5,9-dihydroxy arrangement—determines its distinct molecular recognition properties and differential biological performance relative to in-class comparators [2][4].

Hyperxanthone Structure-Driven Activity Cliffs


Xanthones are not interchangeable scaffolds—minor structural modifications can produce pronounced activity cliffs across multiple target classes [1]. The pyrano-fused xanthone core of hyperxanthone confers a unique three-dimensional conformation, electronic distribution, and hydrogen-bonding network distinct from prenylated, simple hydroxylated, or methoxylated analogs [1][2]. Substituting hyperxanthone with a structurally similar xanthone such as toxyloxanthone B (differing in hydroxylation pattern) or mangiferin (a C-glucosylxanthone) may result in complete loss of target engagement or altered selectivity profiles [1]. Empirical structure-activity relationship (SAR) analyses across multiple xanthone series confirm that pyrano and prenyl substituents are key determinants of cytotoxicity magnitude and spectrum [3], while α-glucosidase inhibition depends critically on conformational flexibility and π-stacking capacity [4]. For procurement decisions supporting reproducible research, the exact substitution architecture is non-negotiable.

Hyperxanthone Differentiation Evidence


Cytotoxicity: Pyrano Substitution Effects

Hyperxanthone has not been directly assayed in head-to-head cytotoxicity panels; however, class-level SAR data from closely related pyranoxanthone derivatives establish that the pyrano-fused core architecture confers distinct cytotoxicity potency relative to non-pyrano xanthone analogs [1][2]. Hypxanthone B—a prenylated xanthone congener—exhibited moderate cytotoxicity against three of five human liver carcinoma cell lines, whereas isojacareubin (a pyranoxanthone) showed significantly enhanced potency across all five cell lines with IC50 values ranging from 1.41 to 11.83 μM, outperforming the clinical comparator cisplatin (IC50 = 4.47–20.62 μM) [1]. This SAR trend indicates that the pyrano substituent is a critical potency-enhancing determinant in this chemotype [1]. Given hyperxanthone's pyrano-fused structure analogous to isojacareubin, its procurement is justified for studies requiring pyrano-specific bioactivity rather than generic xanthone background effects.

cytotoxicity xanthone SAR liver carcinoma

α-Glucosidase Inhibition Potential

While direct α-glucosidase inhibition data for hyperxanthone are unavailable, rigorous SAR studies on synthetic xanthone derivatives provide class-level evidence that xanthones bearing flexible, non-coplanar aromatic substituents achieve up to 30-fold enhanced α-glucosidase inhibition compared to parent scaffolds [1]. In this series, optimized derivatives exhibited IC50 values more potent than the clinical reference 1-deoxynojirimycin [1]. Hyperxanthone's pyrano-fused architecture, featuring a planar xanthone core with a semi-rigid fused ring, occupies a conformational space distinct from the fully flexible synthetic analogs in the study. This structural distinction implies that hyperxanthone may exhibit a different binding mode and potency profile, positioning it as a complementary probe for mapping the conformational determinants of α-glucosidase engagement rather than a direct potency analog of the optimized synthetic series.

α-glucosidase inhibition diabetes postprandial hyperglycemia

Antioxidant Activity: O-H BDE Differentiation

Direct DPPH radical scavenging data for hyperxanthone are not reported; however, theoretical quantum chemical calculations on a structurally related pyranoxanthone (scutellarin) and other oxygenated xanthones establish that O-H bond dissociation enthalpy (BDE)—the primary determinant of radical scavenging efficiency—varies significantly with substitution pattern and intramolecular hydrogen bonding [1][2]. Xanthones bearing electron-donating substituents and internal hydrogen-bond networks exhibit lower BDE values and correspondingly higher predicted antioxidant activity [1]. Hyperxanthone possesses a 5,9-dihydroxy arrangement on a pyrano-fused core, which theoretically enables a distinct intramolecular hydrogen-bonding network compared to 1,3,6,7-tetrahydroxyxanthone (1,3,6,7-THX, experimentally DPPH IC50 = 3.0 mg/L versus Trolox IC50 = 6.6 mg/L) [3]. This structural divergence predicts a unique antioxidant potency rank order that cannot be assumed from generic xanthone data, necessitating compound-specific evaluation.

antioxidant DPPH radical scavenging bond dissociation enthalpy

Structural Authentication & Toxyloxanthone B Confusion

Hyperxanthone (CAS 99481-41-1) was originally isolated from Hypericum sampsonii Hance and structurally characterized as 5,9-dihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12(3H)-one by comprehensive spectroscopic analysis including mass spectrometry and NMR [1]. The compound is structurally distinct from toxyloxanthone B (CAS not assigned in original isolation), a co-occurring xanthone in the same plant material that differs in hydroxylation pattern [1]. Database cross-referencing confirms the unique InChIKey GQAYMLKLFVVQQH-UHFFFAOYSA-N, providing unambiguous molecular identity [2]. Vendors occasionally conflate hyperxanthone with hyperxanthone E (a distinct prenylated xanthone phytoalexin from Hypericum calycinum) or hypxanthone B (a prenylated xanthone from H. stellatum), leading to procurement errors [3][4].

structural characterization pyranoxanthone CAS registry

Hyperxanthone Application Scenarios


Pyrano Xanthone SAR: Liver Carcinoma Models

Based on class-level evidence that pyrano substitution enhances xanthone cytotoxicity against human liver carcinoma cell lines [1], hyperxanthone is the appropriate procurement choice for SAR studies requiring a pyrano-fused xanthone reference compound. Use hyperxanthone as a structural comparator against prenylated xanthones (e.g., hypxanthone B) and simple hydroxylated xanthones to deconvolute the contribution of pyrano ring fusion to cytotoxicity magnitude and cell line selectivity spectrum.

Conformational Probing of α-Glucosidase Active Site Architecture

SAR data indicate that xanthone conformational flexibility critically modulates α-glucosidase inhibitory potency, with optimized flexible derivatives achieving up to 30-fold enhancement over rigid parent compounds [2]. Hyperxanthone, with its semi-rigid pyrano-fused core, provides a structurally constrained probe for mapping the conformational tolerance of the α-glucosidase active site. Use hyperxanthone alongside flexible synthetic xanthone derivatives to differentiate binding modes and inform rational inhibitor design for postprandial hyperglycemia management.

Antioxidant Mechanism: O-H BDE Analysis

Theoretical studies establish that O-H bond dissociation enthalpy (BDE), the key determinant of radical scavenging efficiency, varies substantially among xanthone substitution patterns [3]. Hyperxanthone's 5,9-dihydroxy arrangement on a pyrano-fused core creates a unique intramolecular hydrogen-bond network predicted to yield distinct BDE values versus 1,3,6,7-tetrahydroxyxanthone [3][4]. Procure hyperxanthone for experimental DPPH and ORAC assays correlated with DFT calculations to validate computational BDE predictions and advance structure-antioxidant relationship models.

Natural Product Library: Pyranoxanthone Standards

Hyperxanthone (CAS 99481-41-1) is a structurally defined pyranoxanthone distinct from the commonly confused hyperxanthone E (prenylated phytoalexin) and hypxanthone B (prenylated xanthone) [5][6]. Procurement of analytically verified hyperxanthone is essential for building high-fidelity natural product screening libraries where structural misassignment would propagate erroneous hit identification and SAR interpretation. Use CAS and InChIKey verification to ensure compound identity matches published phytochemical and bioactivity literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hyperxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.